3-(Isobutyrylamino)-4-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

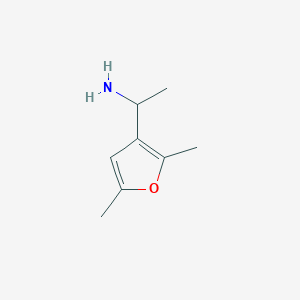

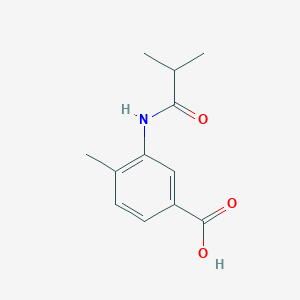

Übersicht

Beschreibung

3-(Isobutyrylamino)-4-methylbenzoic acid, abbreviated as IBA, is an organic compound belonging to the carboxylic acid family. It is an important building block in organic synthesis and used in various scientific research applications. IBA is a white solid with a pungent odor and is soluble in water, alcohols, and most organic solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

3-(Isobutyrylamino)-4-methylbenzoic acid is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the synthesis of Dabigatran Etexilate, a notable anticoagulant medication. The synthesis process includes a series of chemical reactions involving 4-methylamino-3-nitrobenzoic acid and other compounds, resulting in Dabigatran Etexilate with a yield of about 40% (Chen Guohua, 2013).

Role in Organic and Medicinal Chemistry

The compound plays a significant role in organic and medicinal chemistry. For instance, it is used in the synthesis of novel compounds with potential therapeutic properties. Studies have reported the synthesis of new isoprenyl phenyl ether compounds from Mangrove fungus, indicating potential antibacterial and antifungal activities (C. Shao et al., 2007).

Thermodynamics and Solubility Studies

Research has also explored the thermodynamics of sublimation, fusion, vaporization, and solubility of related benzoic acid compounds. This includes studying the temperature dependencies of vapor pressures and melting temperatures, which are crucial for understanding the physical properties and stability of these compounds (K. Zherikova et al., 2016).

Application in Polymer and Material Science

In polymer and material science, derivatives of 3-(Isobutyrylamino)-4-methylbenzoic acid have been used in the development of new materials. For example, research on compounds with 3-methylbenzoic acid, a structurally related compound, has led to the synthesis of polymers with unique structural and luminescent properties (Chen Xiang, 2011).

Wirkmechanismus

Target of Action

It’s known that similar compounds play a role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound could participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Compounds with similar structures have been found to influence amino acid and short-chain fatty acid metabolism pathways .

Pharmacokinetics

Therapeutic peptides, which are structurally similar, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antiaging effects .

Action Environment

The success of similar compounds in reactions like the suzuki–miyaura cross-coupling is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

4-methyl-3-(2-methylpropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNJBNSCALFBTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588182 |

Source

|

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutyrylamino)-4-methylbenzoic acid | |

CAS RN |

915921-46-9 |

Source

|

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-5-azaspiro[2.4]heptane](/img/structure/B1367834.png)

![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1367843.png)

![Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1367844.png)

![Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate](/img/structure/B1367847.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)

![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)

![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)